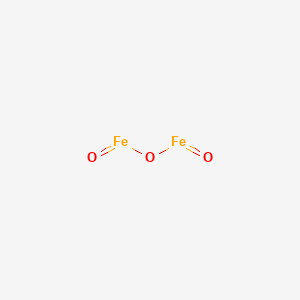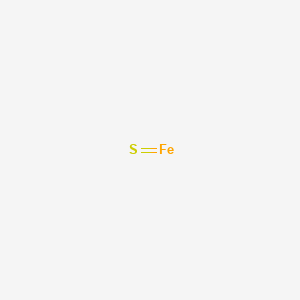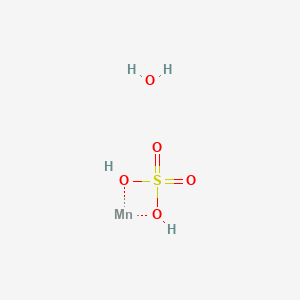
Acetic acid;cobalt;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;cobalt;hydrate, commonly known as cobalt(II) acetate tetrahydrate, is a coordination compound with the chemical formula Co(CH₃CO₂)₂·4H₂O. It is the cobalt salt of acetic acid and is typically found as red or pink crystals. This compound is widely used as a catalyst in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(II) acetate tetrahydrate can be synthesized through the reaction of cobalt oxide or cobalt hydroxide with acetic acid. The reaction is as follows:
[ \text{CoO} + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} ]
This reaction typically occurs at room temperature and results in the formation of cobalt(II) acetate tetrahydrate as a crystalline solid .
Industrial Production Methods
In industrial settings, cobalt(II) acetate tetrahydrate is produced by dissolving cobalt metal or cobalt carbonate in acetic acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) acetate using strong oxidizing agents like ozone.
Reduction: It can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: It can participate in ligand exchange reactions where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various ligands such as phosphines or amines.
Major Products Formed
Oxidation: Cobalt(III) acetate.
Reduction: Cobalt metal.
Substitution: Cobalt complexes with different ligands.
Applications De Recherche Scientifique
Cobalt(II) acetate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of cobalt’s role in biological systems and enzyme functions.
Medicine: Investigated for its potential use in cancer treatment and as a contrast agent in medical imaging.
Industry: Utilized in the production of pigments, dyes, and as a drying agent in paints and varnishes
Mécanisme D'action
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The central cobalt ion can undergo changes in oxidation state, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic reactions .
Comparaison Avec Des Composés Similaires
Cobalt(II) acetate tetrahydrate can be compared with other metal acetates, such as nickel(II) acetate and copper(II) acetate. While these compounds share similar structures and coordination properties, cobalt(II) acetate tetrahydrate is unique in its redox behavior and catalytic efficiency. Similar compounds include:
- Nickel(II) acetate
- Copper(II) acetate
- Iron(II) acetate
These compounds differ in their specific applications and reactivity, with cobalt(II) acetate tetrahydrate often preferred for its superior catalytic properties in certain reactions.
Propriétés
IUPAC Name |
acetic acid;cobalt;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Co.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAIFEYBFOKCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Co] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CoO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-53-1 |
Source


|
| Record name | Cobalt acetate tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6147-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzo[e]pyrene](/img/structure/B7798830.png)



